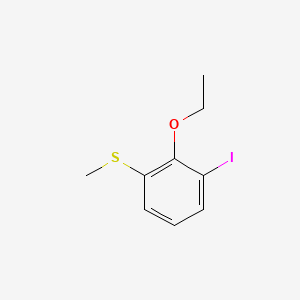
(2-Ethoxy-3-iodophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-3-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11IOS. It is a derivative of phenyl sulfane, where the phenyl ring is substituted with ethoxy, iodo, and methyl groups. This compound is used in various chemical syntheses and has applications in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3-iodophenyl)(methyl)sulfane typically involves the reaction of 2-ethoxy-3-iodophenol with methyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxy-3-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming the corresponding ethoxy-phenyl-methyl sulfane.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while substitution with sodium azide can produce the azido derivative.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-3-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Ethoxy-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The ethoxy and iodo groups can participate in various chemical reactions, while the sulfane moiety can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Iodophenyl)(methyl)sulfane: This compound is similar but lacks the ethoxy group.
(2-Methoxy-3-iodophenyl)(methyl)sulfane: This compound has a methoxy group instead of an ethoxy group.
(2-Ethoxy-3-bromophenyl)(methyl)sulfane: This compound has a bromine atom instead of an iodine atom.
Uniqueness
(2-Ethoxy-3-iodophenyl)(methyl)sulfane is unique due to the presence of both ethoxy and iodo groups on the phenyl ring. This combination of substituents provides distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C9H11IOS |
|---|---|
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
2-ethoxy-1-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11IOS/c1-3-11-9-7(10)5-4-6-8(9)12-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
CFBJOQXHKMUZRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1I)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


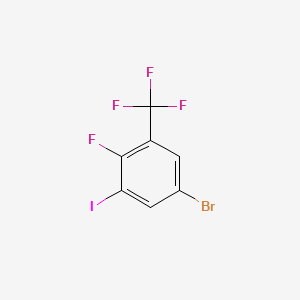
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

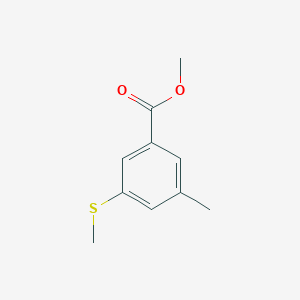
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
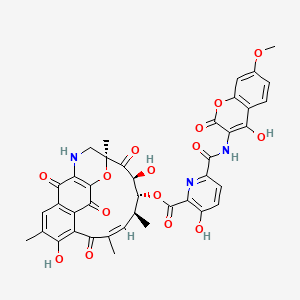
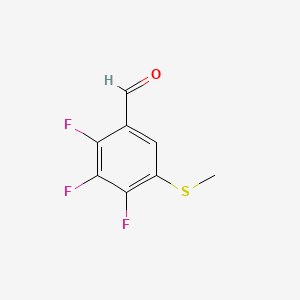
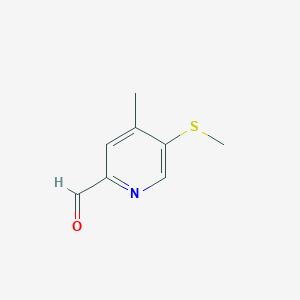
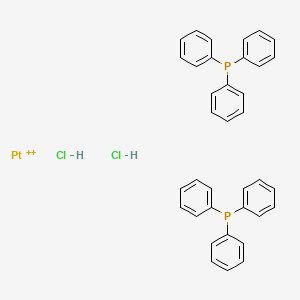
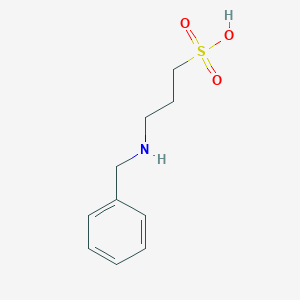
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

